

# Application Notes and Protocols for the Analysis of DG026

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## Compound of Interest

Compound Name: DG026

Cat. No.: B607088

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## Introduction

**DG026** is a potent and selective inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-dependent enzyme implicated in various physiological processes, including cognitive function and glucose metabolism.<sup>[1]</sup> Its chemical formula is C<sub>35</sub>H<sub>40</sub>N<sub>3</sub>O<sub>4</sub>P, with a molecular weight of 597.70 g/mol.<sup>[1]</sup> The precise characterization of **DG026** is critical for its development as a therapeutic agent. These application notes provide detailed protocols for the analysis of **DG026** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two fundamental techniques for structural elucidation and purity assessment of small molecules.

## Chemical Information

Property	Value
IUPAC Name	(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid[1]
CAS Number	2035046-17-2[1]
Molecular Formula	C35H40N3O4P[1]
Molecular Weight	597.70 g/mol [1]
Purity	≥98%[2]
Appearance	Solid[2]

## NMR Spectroscopic Analysis of DG026

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following tables present the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **DG026**. These predicted values are for illustrative purposes and should be confirmed with experimental data.

### Predicted $^1\text{H}$ NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.10 - 7.40	m	20H	Aromatic protons
4.50	m	1H	CH-N (amide)
4.20	m	1H	CH-N (phosphinamide)
3.00 - 3.20	m	4H	CH <sub>2</sub> -Ph
2.50 - 2.80	m	4H	CH <sub>2</sub> -P, CH <sub>2</sub> -C=O
1.80 - 2.10	m	4H	Aliphatic CH <sub>2</sub>
1.50	m	1H	Aliphatic CH
8.00	br s	2H	NH <sub>2</sub> (amide)
7.80	br s	2H	NH <sub>2</sub> (phosphinamide)
10.50	br s	1H	P-OH

## Predicted <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
175.0	C=O (amide)
140.0 - 145.0	Quaternary Aromatic C
125.0 - 130.0	Aromatic CH
55.0	CH-N (amide)
52.0	CH-N (phosphinamide)
40.0	CH <sub>2</sub> -Ph
38.0	CH <sub>2</sub> -P
35.0	CH <sub>2</sub> -C=O
30.0 - 32.0	Aliphatic CH <sub>2</sub>
28.0	Aliphatic CH

## Mass Spectrometric Analysis of DG026

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For **DG026**, Electrospray Ionization (ESI) is a suitable method.

## Predicted Mass Spectrometry Data

Parameter	Value
Ionization Mode	ESI-Positive
Expected [M+H] <sup>+</sup>	598.2831
Expected [M+Na] <sup>+</sup>	620.2650
Major Predicted Fragments	
m/z	Assignment
451.2	Loss of phenylpropylamine
334.1	Cleavage of the amide bond
223.1	Diphenylmethyl cation
91.1	Tropylium ion

## Experimental Protocols

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh 5-10 mg of **DG026**.
  - Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CD<sub>3</sub>OD).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 500 MHz Spectrometer):
  - <sup>1</sup>H NMR:
    - Pulse Program: zg30
    - Number of Scans: 16
    - Acquisition Time: 3-4 seconds

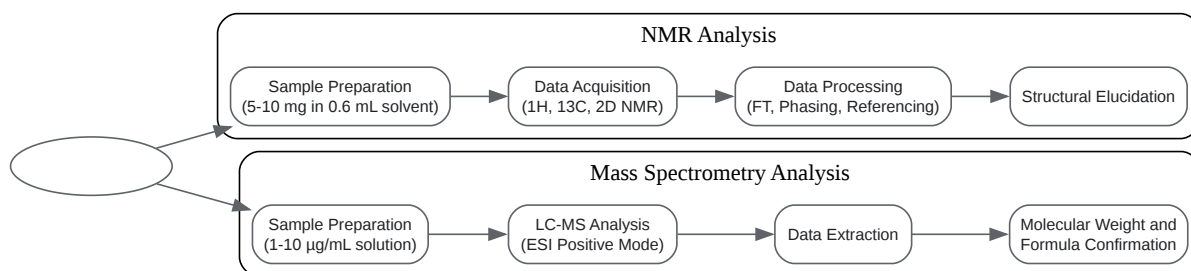
- Spectral Width: 12-16 ppm
- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Acquisition Time: 1-2 seconds
  - Spectral Width: 200-240 ppm
- Data Processing:
  - Apply a Fourier transform to the acquired FID.
  - Phase and baseline correct the spectrum.
  - Reference the spectrum to the residual solvent peak.
  - Integrate the peaks in the  $^1\text{H}$  spectrum and pick peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Mass Spectrometry Protocol

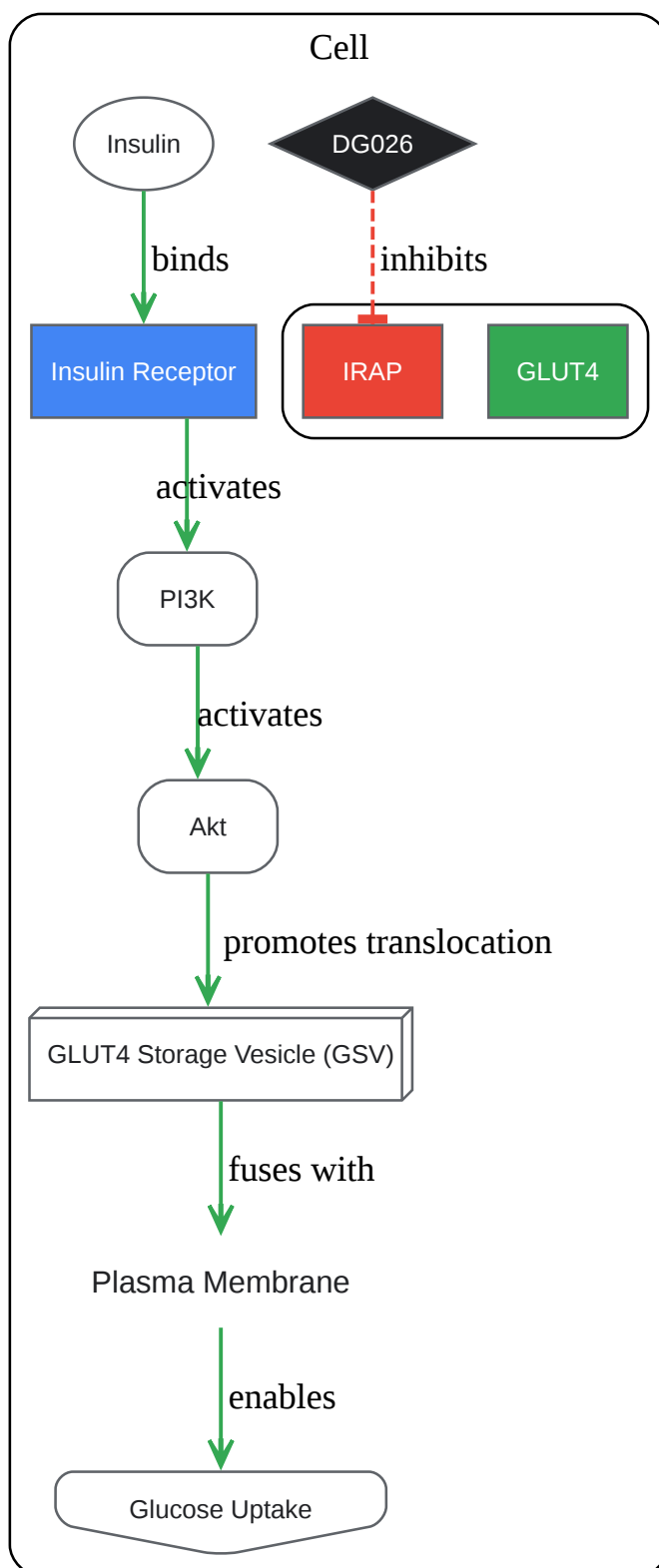
- Sample Preparation:
  - Prepare a stock solution of **DG026** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  - Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the mobile phase.
- LC-MS Instrument Parameters:
  - Liquid Chromatography (LC):
    - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).
    - Mobile Phase A: 0.1% formic acid in water.
    - Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5  $\mu$ L.
- Mass Spectrometry (MS):
  - Ionization Source: Electrospray Ionization (ESI).
  - Polarity: Positive.
  - Capillary Voltage: 3-4 kV.
  - Drying Gas Temperature: 300-350  $^{\circ}$ C.
  - Drying Gas Flow: 8-12 L/min.
  - Scan Range: m/z 100-1000.
- Data Analysis:
  - Extract the mass spectrum for the chromatographic peak corresponding to **DG026**.
  - Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
  - Analyze the fragmentation pattern to confirm the structure.

## Visualizations







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## References

- 1. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin regulated aminopeptidase - Wikipedia [en.wikipedia.org]
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